4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Descripción general

Descripción

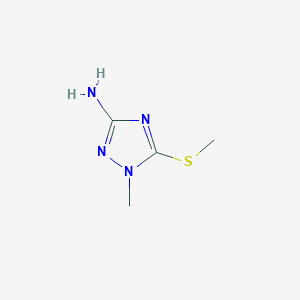

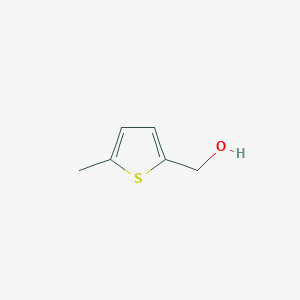

“4-Amino-1,2,5-oxadiazole-3-carbohydrazide” is a compound with the molecular formula C3H4N4O2 . It’s also known as 4-Amino-1,2,5-oxadiazol-3-carboxamid . This compound has been used in the design and synthesis of various compounds for applications including pharmaceuticals .

Synthesis Analysis

The synthesis of “4-Amino-1,2,5-oxadiazole-3-carbohydrazide” involves suspending Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol, and then slowly adding hydrazine hydrate. The temperature is slowly raised to 80 °C, and the reaction is refluxed for 10-12 hours .Molecular Structure Analysis

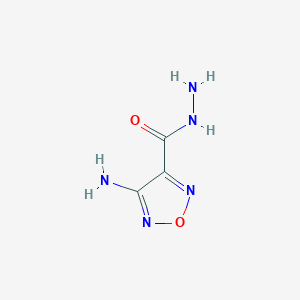

The molecular structure of “4-Amino-1,2,5-oxadiazole-3-carbohydrazide” includes a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1,2,5-oxadiazole-3-carbohydrazide” include an average mass of 128.089 Da and a monoisotopic mass of 128.033432 Da .Aplicaciones Científicas De Investigación

Medicine and Agriculture

Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Antimicrobial Activity

The 1,3,4-oxadiazole ring has aroused interest in medicinal chemistry as a bioisostere for carbonyl containing molecules such as carboxylic acids, esters and amides . The oxadiazole ring is used also as a significant part of the pharmacophore which is capable of binding to a ligand .

Insecticidal Activity

The compounds exhibiting insecticidal activity also include symmetrical 2,5-bis (2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives . Such compounds show strong activity against house flies, flies and leaf rollers .

Cytotoxic Agents and Enzyme Inhibitors

The imperative 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

Anti-Trypanosomal Activity

Further, they studied the probable mode of action of the synthesized compounds against Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Oral Bioavailability

The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .

Propiedades

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCREDXLDLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337480 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

CAS RN |

246048-72-6 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Amino-1,2,5-oxadiazole-3-carbohydrazide a compound of interest in materials science?

A1: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide has garnered attention in materials science, particularly in the development of energetic materials. This interest stems from the compound's ability to act as a multidentate ligand. [] Multidentate ligands can bind to metal ions through multiple atoms, forming stable complexes. This property is particularly relevant in the creation of new energetic materials, where the stability and sensitivity of metal-containing compounds are crucial factors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)